molecular formula C19H19FN2O B8730838 (R)-1-(4-Fluorophenyl)-1-(3-(methylamino)propyl)-1,3-dihydroisobenzofuran-5-carbonitrile

(R)-1-(4-Fluorophenyl)-1-(3-(methylamino)propyl)-1,3-dihydroisobenzofuran-5-carbonitrile

Cat. No. B8730838
M. Wt: 310.4 g/mol
InChI Key: PTJADDMMFYXMMG-LJQANCHMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-1-(4-Fluorophenyl)-1-(3-(methylamino)propyl)-1,3-dihydroisobenzofuran-5-carbonitrile is a useful research compound. Its molecular formula is C19H19FN2O and its molecular weight is 310.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality (R)-1-(4-Fluorophenyl)-1-(3-(methylamino)propyl)-1,3-dihydroisobenzofuran-5-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-1-(4-Fluorophenyl)-1-(3-(methylamino)propyl)-1,3-dihydroisobenzofuran-5-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C19H19FN2O

Molecular Weight

310.4 g/mol

IUPAC Name

(1R)-1-(4-fluorophenyl)-1-[3-(methylamino)propyl]-3H-2-benzofuran-5-carbonitrile

InChI

InChI=1S/C19H19FN2O/c1-22-10-2-9-19(16-4-6-17(20)7-5-16)18-8-3-14(12-21)11-15(18)13-23-19/h3-8,11,22H,2,9-10,13H2,1H3/t19-/m1/s1

InChI Key

PTJADDMMFYXMMG-LJQANCHMSA-N

Isomeric SMILES

CNCCC[C@]1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F

Canonical SMILES

CNCCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

The title compound was prepared according to the method of C. Jin, et al (Synthetic Communications, 2007, 37, 901-908). Thus, citalopram hydrobromide (5.5 g, 13.6 mmol) in 500 mL EtOAc was washed with dilute ammonium hydroxide (100 mL). The EtOAc layer was washed 3×100 mL saturated aqueous NaCl and dried with MgSO4. The solvent was removed in vacuo and the residue was treated with 1-chlorethyl chloroformate (29.6 mL, 27.2 mmol), heated to 130° C. for 6 hr, cooled to rt and concentrated in vacuo. The residue was dissolved with 150 mL CH3OH and heated for 5 hr at 65° C. The solvents were then removed in vacuo. The crude product was dissolved in THF (50 mL) and 50 mL of 1N NaOH were added. The mixture was stirred at rt for an additional 14 hr, then extracted with EtOAc (3×50 mL). The extracts were washed with saturated NaCl (3×100 mL), dried with Na2SO4 and the solvents removed. Chromatography on silica gel, eluting with a gradient (100% CH2Cl2 to 50% CH3OH: 50% CH2Cl2) gave the product as a clear oil, 3.102 g (74%).
Quantity
5.5 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
29.6 mL
Type
reactant
Reaction Step Two

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